

An In-depth Technical Guide to the Physical and Chemical Properties of Benzotrifuroxan

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Compound of Interest

Compound Name: *Benzotrifuroxan*

Cat. No.: *B3051571*

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For Researchers, Scientists, and Drug Development Professionals

Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a heterocyclic, high-energy organic compound with the chemical formula $C_6N_6O_6$.^[1] First synthesized in 1924 by O. Turek, it is a powerful explosive of significant interest due to its high density and performance parameters, which are comparable to those of HMX-based explosives.^{[1][2][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of BTF, including its synthesis, crystal structure, and explosive characteristics, tailored for professionals in research, science, and development.

Physical and Chemical Properties

Benzotrifuroxan is a crystalline solid with a high molar mass and density.^{[1][4]} It is a CO-balanced, hydrogen-free explosive, which contributes to its unique isentrope compared to other high explosives.^{[2][3][5]} BTF is known to be a chemically reactive material that readily forms stable complexes and adducts with a variety of electron-donating aromatic and non-aromatic organic compounds.^{[1][2][6]}

The key physical and chemical properties of **Benzotrifuroxan** are summarized in the tables below for easy reference and comparison.

Table 1: General and Molecular Properties

Property	Value	Reference
Chemical Formula	C ₆ N ₆ O ₆	[1][4]
Molar Mass	252.102 g·mol ⁻¹	[1][4]
Appearance	Crystalline solid	[1]
Melting Point	195 °C	[1]

Table 2: Crystallographic Data

Property	Value	Reference
Crystal System	Orthorhombic	[1][7][8]
Space Group	Pna2 ₁	[1][7]
Unit Cell Parameters	a = 6.9234 Å, b = 19.5158 Å, c = 6.5180 Å	[7]
Molecules per Unit Cell (Z)	4	[7][8]
Calculated Density	1.901 g·cm ⁻³	[7]
Measured Density	1.87 g·cm ⁻³	[7]

Table 3: Thermochemical and Explosive Properties

Property	Value	Reference
Molar Enthalpy of Formation	606 kJ·mol ⁻¹	[1]
Enthalpy of Combustion	-2967 kJ·mol ⁻¹	[1]
Heat of Explosion	5903 kJ·kg ⁻¹	[1]
Detonation Velocity	8.61 km·s ⁻¹	[1][9]
Detonation Pressure	30.5 GPa	[9]
Impact Sensitivity (DH ₅₀)	94 cm	[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following sections outline the methodologies for the synthesis and characterization of **Benzotrifuroxan** as cited in the literature.

Synthesis of Benzotrifuroxan

The primary method for synthesizing **Benzotrifuroxan** involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene.[1][9] Another reported synthesis route involves the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide.[1][10]

Protocol: Thermal Degradation of 1,3,5-triazido-2,4,6-trinitrobenzene[9]

- **Preparation of Starting Material:** 1,3,5-triazido-2,4,6-trinitrobenzene is prepared from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with sodium azide in aqueous ethanol.
- **Thermal Degradation:** The prepared 1,3,5-triazido-2,4,6-trinitrobenzene is heated to its melting point of 131 °C.
- **Product Formation:** Upon heating, the starting material undergoes thermal degradation to yield **Benzotrifuroxan**.
- **Purification:** The crude product can be purified by recrystallization to remove impurities, such as residual trinitrotriazidobenzene (TNTAB), which can affect its thermal stability.[2][3][5]

Characterization Techniques

The structural and physical properties of **Benzotrifuroxan** are typically characterized using a variety of analytical techniques.

X-ray Single-Crystal Diffraction Analysis[7][8]

- **Crystal Cultivation:** Single crystals of BTF can be grown from a mixed solvent of water and methanol.[8]
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 21°C) using a specific radiation source (e.g.,

Mo K α radiation, $\lambda = 0.70926 \text{ \AA}$).[\[7\]](#)

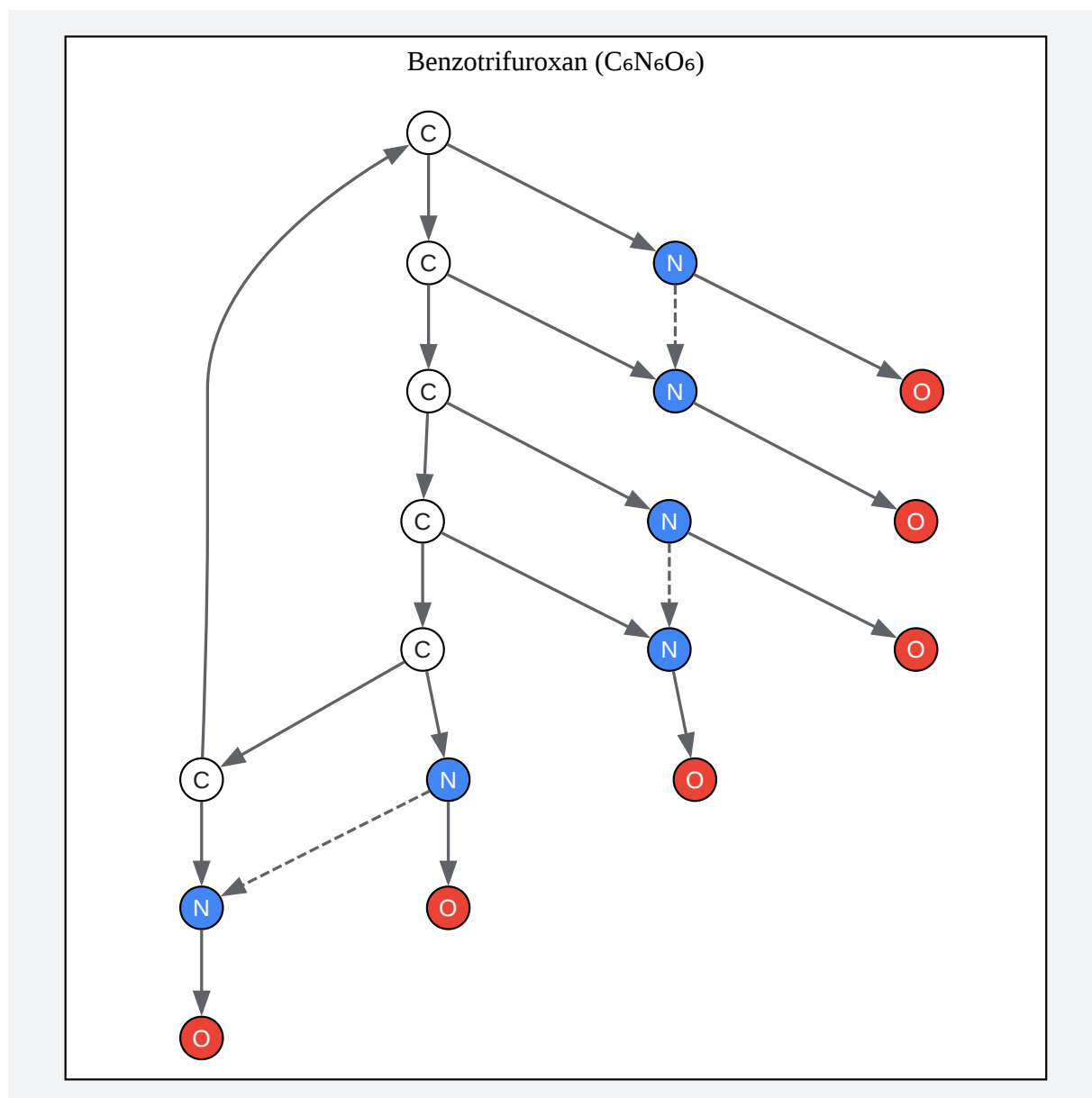
- Structure Refinement: The crystal structure is solved and refined using full-matrix least-squares computations on all positional and thermal parameters.[\[7\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy[\[8\]](#)

- Sample Preparation: A small amount of the BTF sample is mixed with potassium bromide (KBr) and pressed into a pellet.[\[6\]](#)
- Data Acquisition: The FT-IR spectrum is recorded using a spectrophotometer over a specific wavenumber range.

Visualizations

The following diagrams illustrate the chemical structure of **Benzotrifuroxan** and a typical synthesis workflow.





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